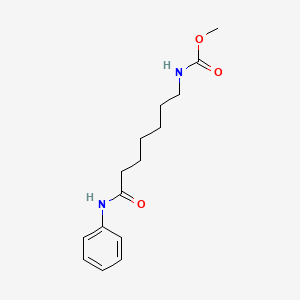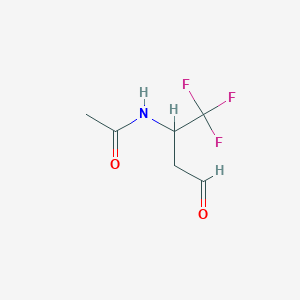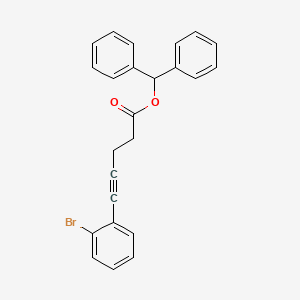
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diphenylmethyl group attached to a 5-(2-bromophenyl)pent-4-ynoate moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate typically involves the bromination of cinnamaldehyde derivatives followed by olefination and dehydrobromination. One effective method involves the bromination of commercially available cinnamaldehyde with molecular bromine, followed by dehydrobromination using triethylamine. The resulting 2-bromo-3-arylprop-2-enals are then subjected to the Horner–Wadsworth–Emmons reaction with triethyl phosphonoacetate in the presence of potassium carbonate at elevated temperatures to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate involves its interaction with specific molecular targets. The compound’s alkyne group can participate in cycloaddition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive molecules. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-phenylpent-2-ene-4-ynoate
- Methyl 5-(2-bromophenyl)pent-4-ynoate
- Phenyl 5-(2-bromophenyl)pent-4-ynoate
Uniqueness
Diphenylmethyl 5-(2-bromophenyl)pent-4-ynoate is unique due to its diphenylmethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
651733-33-4 |
|---|---|
Formule moléculaire |
C24H19BrO2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
benzhydryl 5-(2-bromophenyl)pent-4-ynoate |
InChI |
InChI=1S/C24H19BrO2/c25-22-17-9-7-11-19(22)12-8-10-18-23(26)27-24(20-13-3-1-4-14-20)21-15-5-2-6-16-21/h1-7,9,11,13-17,24H,10,18H2 |
Clé InChI |
GPNGKAQCCIHEGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC#CC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
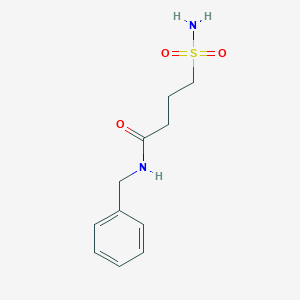
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
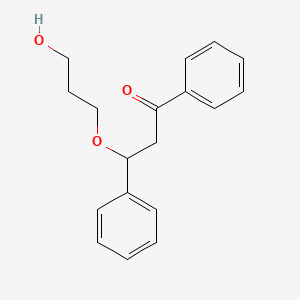
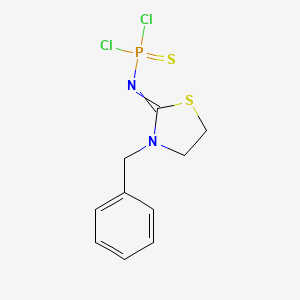
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
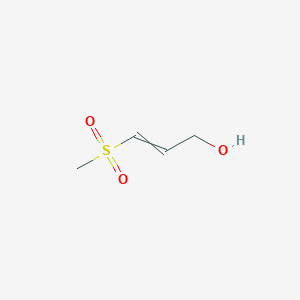
![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

